3-(3-BOC-Aminophenyl)isonicotinic acid
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Overview
Description
3-(3-BOC-Aminophenyl)isonicotinic acid is a compound that features a tert-butyloxycarbonyl (BOC) protected amino group attached to an isonicotinic acid moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The BOC group serves as a protective group for the amino function, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BOC-Aminophenyl)isonicotinic acid typically involves the protection of the amino group on 3-aminophenyl with a BOC group, followed by coupling with isonicotinic acid. The BOC protection is achieved using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The coupling reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-BOC-Aminophenyl)isonicotinic acid can undergo various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Coupling Reactions: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene).
Reduction: Sodium borohydride, palladium on carbon, hydrogen gas.
Major Products:
Deprotection: 3-aminophenylisonicotinic acid.
Coupling Reactions: Biaryl or vinyl-aryl derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
3-(3-BOC-Aminophenyl)isonicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the BOC group is removed in vivo to release the active amino compound. The released amino compound can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects .
Comparison with Similar Compounds
Isonicotinic Acid: A precursor to various pharmaceuticals, including isoniazid, an anti-tuberculosis drug.
3-Aminophenylboronic Acid: Used in Suzuki-Miyaura coupling reactions and as a reagent in organic synthesis.
Picolinic Acid: An isomer of isonicotinic acid with similar chemical properties but different biological activities.
Uniqueness: 3-(3-BOC-Aminophenyl)isonicotinic acid is unique due to the presence of the BOC-protected amino group, which provides stability and selectivity in synthetic applications. This protection allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)14-10-18-8-7-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMIOUDVJIPCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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